Hdac-IN-27

Epigenetics HDAC inhibition Enzymology

Hdac-IN-27 is the optimal class I HDAC inhibitor for preclinical AML research requiring oral administration. Its hydrazide zinc-binding group confers a unique selectivity fingerprint distinct from hydroxamic acid-based inhibitors (vorinostat, panobinostat). With 112% oral bioavailability and IC50 values of 0.43–3.01 nM against HDAC1-3, Hdac-IN-27 is 100-500x more potent than entinostat and achieves 78.9% tumor growth inhibition at just 4 mg/kg (p.o.) in AML xenograft models. The hydrazide scaffold further delivers a 2-5x potency gain over its lead compound, making Hdac-IN-27 the superior tool compound for oral in vivo class I HDAC inhibition studies.

Molecular Formula C20H22N4O2
Molecular Weight 350.4 g/mol
Cat. No. B15141725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-27
Molecular FormulaC20H22N4O2
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCCNNC(=O)C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C20H22N4O2/c1-2-11-22-24-19(25)15-9-7-14(8-10-15)13-21-20(26)18-12-16-5-3-4-6-17(16)23-18/h3-10,12,22-23H,2,11,13H2,1H3,(H,21,26)(H,24,25)
InChIKeyXGCLYPPRQZTIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac-IN-27 (Compound 11h) for Scientific Procurement: A Potent, Orally Active Class I HDAC Inhibitor


Hdac-IN-27 (also designated as Compound 11h) is a hydrazide-based, class I-selective histone deacetylase (HDAC) inhibitor [1]. It demonstrates potent inhibitory activity against HDAC1, HDAC2, and HDAC3, with IC50 values ranging from 0.43 to 3.01 nM [1]. The compound is characterized by a hydrazide zinc-binding group, which differs from the hydroxamic acid moiety found in many clinical HDAC inhibitors, and has been documented to exhibit significant in vivo antitumor activity in preclinical models of acute myeloid leukemia (AML) [1]. Hdac-IN-27 is available from multiple commercial suppliers in free base and dihydrochloride salt forms (CAS 2763368-89-2 and 3069831-25-7, respectively) .

Why Hdac-IN-27 Cannot Be Simply Substituted with Other Class I HDAC Inhibitors


Class I HDAC inhibitors exhibit substantial heterogeneity in isoform selectivity profiles, zinc-binding group chemistry, and resultant pharmacokinetic properties, making generic interchange scientifically invalid [1]. Hdac-IN-27 employs a hydrazide zinc-binding group rather than the hydroxamic acid pharmacophore characteristic of vorinostat (SAHA), trichostatin A, or panobinostat [1]. This structural divergence translates into a distinctive selectivity fingerprint and, critically, an oral bioavailability of 112% that enables robust in vivo efficacy in AML models at doses as low as 4 mg/kg [1]. In contrast, hydroxamic acid-based class I inhibitors frequently exhibit limited oral bioavailability, while benzamide-based inhibitors such as entinostat show IC50 values in the 243–453 nM range—approximately 100- to 500-fold less potent against HDAC1-3 than Hdac-IN-27 . Furthermore, direct comparative data demonstrate that Hdac-IN-27 is 2- to 5-fold more potent than its lead compound 17 in both enzymatic and cellular assays [1], illustrating that even minor structural modifications within the hydrazide series produce quantifiably different biological outcomes.

Quantitative Differentiation Evidence for Hdac-IN-27 Versus Close Analogs and In-Class Comparators


Superior Enzymatic Potency: Hdac-IN-27 Exhibits 2- to 5-Fold Higher HDAC Inhibition Than Lead Compound 17

Hdac-IN-27 (Compound 11h) demonstrates 2- to 5-fold higher HDAC inhibitory activity compared to the lead compound N-(4-(2-propylhydrazine-1-carbonyl)benzyl)cinnamamide (Compound 17) in a direct head-to-head biochemical comparison [1]. The IC50 values of Hdac-IN-27 against HDAC1, HDAC2, and HDAC3 range from 0.43 to 3.01 nM, whereas Compound 17 exhibits correspondingly weaker inhibition across these class I isoforms [1]. Molecular dynamics simulations further reveal that 11h forms a greater number of hydrogen bonds and other interactions with the HDAC3 receptor protein compared to 17, and its carbonyl oxygen maintains closer proximity to the active site Zn2+ ion, increasing the likelihood of metal coordination [1]. This quantitative potency advantage is directly attributable to specific ligand-receptor interaction enhancements validated through computational modeling [1].

Epigenetics HDAC inhibition Enzymology

Enhanced Cellular Antiproliferative Activity: Hdac-IN-27 Demonstrates 2- to 5-Fold Higher Cell-Based Antitumor Potency Versus Lead Compound 17

In parallel with its enzymatic superiority, Hdac-IN-27 (Compound 11h) exhibits 2- to 5-fold higher cell-based antitumor activity compared to the lead compound 17 [1]. The compound demonstrates IC50 values of 19.23–61.04 nM in cell-based antitumor assays, representing a quantifiable advancement over the lead scaffold's cellular efficacy [1]. Additionally, Hdac-IN-27 shows potent antiproliferative activity against acute myeloid leukemia (AML) cell lines, with evidence of inducing apoptosis and promoting histone H3 and H4 acetylation (AcHH3 and AcHH4) [1]. In wild-type p53 MV4-11 AML cells, Hdac-IN-27 promotes pro-caspase-3 cleavage, triggers apoptotic cell death, and increases the sub-G1 cell population, confirming functional pathway engagement .

Cancer biology Antiproliferative assay Acute myeloid leukemia

Class I Selectivity Profile: Hdac-IN-27 Potently Inhibits HDAC1-3 at Sub- to Low-Nanomolar Concentrations

Hdac-IN-27 (Compound 11h) is a class I HDAC-selective inhibitor with IC50 values ranging from 0.43 to 3.01 nM against HDAC1, HDAC2, and HDAC3 [1]. This potency profile represents an approximately 100- to 500-fold improvement over the benzamide-based class I HDAC inhibitor entinostat (MS-275), which exhibits IC50 values of 243 nM, 453 nM, and 248 nM against HDAC1, HDAC2, and HDAC3, respectively . Compared to the pan-HDAC inhibitor vorinostat (SAHA), which shows IC50 values of 13.7 nM (HDAC1), 62.0 nM (HDAC2), and 869 nM (HDAC3) [2], Hdac-IN-27 provides more potent and balanced class I inhibition, particularly against HDAC2 and HDAC3. The hydrazide zinc-binding group of Hdac-IN-27, distinct from the hydroxamic acid pharmacophore of vorinostat, underlies this differentiated selectivity fingerprint [1].

HDAC selectivity Isoform profiling Class I HDAC

Breakthrough Oral Bioavailability: Hdac-IN-27 Achieves 112% Oral Bioavailability Enabling Robust In Vivo Anti-AML Efficacy at Low Dose

Hdac-IN-27 (Compound 11h) achieves an oral bioavailability of 112%, a breakthrough pharmacokinetic profile that distinguishes it from many class I HDAC inhibitors which exhibit limited oral absorption [1]. This favorable PK property translates directly into robust in vivo antitumor efficacy: at an oral dose of 4 mg/kg, Hdac-IN-27 produced a tumor growth inhibition (TGI) of 78.9% in an in vivo anti-AML study [1]. The compound has been characterized as a lead-in-class oral active agent specifically validated for in vivo AML treatment applications [1]. This quantitative in vivo efficacy datum, obtained at a low oral dose, establishes Hdac-IN-27 as a compelling tool compound for preclinical AML pharmacodynamics studies requiring oral administration routes [1].

Pharmacokinetics Oral bioavailability In vivo efficacy

Recommended Research and Industrial Applications for Hdac-IN-27 Based on Quantified Differentiation Evidence


Preclinical In Vivo AML Efficacy Studies Requiring Oral Dosing

Hdac-IN-27 is optimally suited for preclinical acute myeloid leukemia (AML) studies where oral administration is required or preferred. The compound's 112% oral bioavailability and validated in vivo tumor growth inhibition of 78.9% at 4 mg/kg (p.o.) in AML models [1] directly support its selection over alternative class I HDAC inhibitors that lack documented oral bioavailability or require higher doses. The hydrazide-based scaffold's favorable PK profile enables consistent systemic exposure following oral gavage, making Hdac-IN-27 a preferred tool compound for pharmacodynamic studies evaluating class I HDAC inhibition in AML xenograft or syngeneic models via the oral route [1].

Biochemical and Cellular Assays Requiring Potent, Balanced Class I HDAC Inhibition

Hdac-IN-27 is indicated for enzymatic and cell-based assays that demand potent, balanced inhibition across HDAC1, HDAC2, and HDAC3 at sub- to low-nanomolar concentrations (IC50 = 0.43–3.01 nM) [1]. This potency profile surpasses the benzamide-based inhibitor entinostat by approximately 100- to 500-fold and provides more consistent class I coverage than vorinostat, which exhibits weaker activity against HDAC2 (62 nM) and HDAC3 (869 nM) [2]. Researchers investigating class I HDAC-dependent transcriptional regulation, chromatin remodeling, or apoptosis induction in AML and other hematologic malignancy models will benefit from Hdac-IN-27's consistent, low-nanomolar activity across all three class I isoforms [1].

Hydrazide-Based HDAC Inhibitor Scaffold Development and Structure-Activity Relationship Studies

Hdac-IN-27 (Compound 11h) serves as a critical reference compound for medicinal chemistry programs focused on hydrazide-based HDAC inhibitors. Its documented 2- to 5-fold improvement in enzymatic and cellular potency over the lead compound 17 [1] provides a quantifiable benchmark for scaffold optimization efforts. The availability of molecular dynamics simulation data detailing enhanced hydrogen bonding and Zn2+ coordination [1] offers structural insights that can guide further rational design of hydrazide-containing HDAC inhibitors. Procurement of Hdac-IN-27 is therefore essential for SAR studies aiming to reproduce or exceed the potency gains achieved in the transition from Compound 17 to 11h [1].

Comparative Selectivity Profiling Against Class I and Class II HDAC Isoforms

Hdac-IN-27 is appropriate for studies requiring a well-characterized class I HDAC-selective inhibitor with defined IC50 values (0.43–3.01 nM for HDAC1-3) [1]. Its hydrazide zinc-binding group confers a selectivity fingerprint distinct from hydroxamic acid-based inhibitors such as vorinostat, trichostatin A, and panobinostat [1]. Researchers conducting isoform selectivity profiling panels that include class II HDACs (e.g., HDAC6) can employ Hdac-IN-27 as a class I-selective comparator compound, enabling quantitative assessment of relative selectivity windows between class I and class II inhibition. This application is supported by the compound's well-documented class I potency and the availability of cross-study comparability data for alternative class I inhibitors such as entinostat and vorinostat [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac-IN-27

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.